Lunarine hydrochloride
CAS No.: 64036-86-8
Cat. No.: VC0533812
Molecular Formula: C25H34ClN3O4
Molecular Weight: 474 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64036-86-8 |
---|---|
Molecular Formula | C25H34ClN3O4 |
Molecular Weight | 474 g/mol |
IUPAC Name | (18E)-14-oxa-3,21,25-triazatetracyclo[24.2.1.07,15.08,13]nonacosa-7,9,12,18,27-pentaene-4,11,23-trione;hydrochloride |
Standard InChI | InChI=1S/C25H31N3O4.ClH/c29-19-7-8-22-21-9-10-25(31)28-14-17-5-6-18(12-17)27-16-20(30)15-26-11-3-1-2-4-23(21)32-24(22)13-19;/h1,3,5-8,13,17-18,23,26-27H,2,4,9-12,14-16H2,(H,28,31);1H/b3-1+; |
Standard InChI Key | GCLBXMCBLHTZSO-ROZGONDMSA-N |
Isomeric SMILES | C\1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNC/C=C1.Cl |
SMILES | C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl |
Canonical SMILES | C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Lunarine hydrochloride belongs to the class of benzylisoquinoline alkaloids, characterized by a fused tetracyclic system. The compound’s IUPAC name is (18E)-14-oxa-3,21,25-triazatetracyclo[24.2.1.0<sup>7,15</sup>.0<sup>8,13</sup>]nonacosa-7,9,12,18,27-pentaene-4,11,23-trione hydrochloride. Its SMILES notation (C\1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNC/C=C1) and InChIKey (FRLZBSINFWRYRE-HNQUOIGGSA-N) provide precise descriptors of its stereochemistry and functional groups .
Table 1: Predicted Collision Cross-Section (CCS) Values for Lunarine Hydrochloride Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 438.23873 | 201.1 |
[M+Na]+ | 460.22067 | 208.8 |
[M+NH4]+ | 455.26527 | 205.3 |
[M-H]- | 436.22417 | 202.6 |
These CCS values, derived from ion mobility spectrometry predictions, aid in distinguishing lunarine hydrochloride from structurally similar compounds during mass spectrometric analysis .
Biosynthetic Pathways in Lunaria annua
The biosynthesis of lunarine in Lunaria annua seeds involves a multi-step enzymatic process that integrates polyamine and aromatic amino acid metabolism. Key findings from radiolabeling studies include:
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Cadaverine Incorporation: The pentacyclic carbon skeleton originates from cadaverine, a diamine derived from lysine decarboxylation. Cadaverine serves as the precursor for the quinolizidine moiety .
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Tyrosine-Derived Units: The benzoyl group is synthesized via the shikimate pathway, with tyrosine undergoing deamination to form p-coumaric acid, which is subsequently modified into the aromatic ring system .
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Methylation and Oxidation: Late-stage modifications involve S-adenosylmethionine (SAM)-dependent methylation and cytochrome P450-mediated oxidation to form the oxazaheterocyclic rings .
A proposed biosynthetic pathway is summarized below:
This pathway underscores the compound’s metabolic complexity and evolutionary conservation in Lunaria species .
Structural and Conformational Analysis
X-ray crystallography data for lunarine hydrochloride remain unavailable, but computational modeling reveals critical insights:
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Tetracyclic Core: The molecule comprises a 14-membered oxaza macrocycle fused to a bicyclic quinazolinone system. The E-configuration at C18 ensures planar rigidity, facilitating π-π stacking interactions .
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Hydrogen-Bonding Network: The hydrochloride salt enhances solubility through ionic interactions between the protonated amine and chloride ion, while intramolecular hydrogen bonds stabilize the trione motif .
Analytical Characterization Techniques
Mass Spectrometry (MS)
High-resolution MS (HRMS) using electrospray ionization (ESI) in positive ion mode generates a predominant [M+H]+ signal at m/z 438.23873, with isotopic pattern matching confirming molecular formula .
Nuclear Magnetic Resonance (NMR)
Although experimental NMR data are lacking, predicted <sup>1</sup>H and <sup>13</sup>C chemical shifts align with analogous alkaloids:
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